N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a chemical compound characterized by its complex structure and potential applications in scientific research. The compound is identified by the CAS number 922032-31-3, with a molecular formula of and a molecular weight of approximately 436.5 g/mol. This oxalamide derivative features an ethoxyphenyl group and an indolinyl-pyrrolidinyl moiety, which contribute to its unique properties and potential functionalities in various chemical contexts .
N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is classified as an organic compound belonging to the oxalamide family. Oxalamides are known for their diverse biological activities and are often explored for their pharmaceutical applications.
The synthesis of N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. The general synthetic route includes:
Technical details may include specific reagents, solvents, temperatures, and reaction times that optimize yield and purity.
The molecular structure of N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can be represented using various structural formulas:
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCCC4
offers a way to describe the structure in a linear format.
The compound's molecular weight is 436.5 g/mol, indicating a relatively large and complex structure that may influence its chemical behavior and interactions .
N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can participate in various chemical reactions typical for amides and related compounds:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields.
Potential mechanisms may include:
Data supporting these mechanisms would typically come from pharmacological studies evaluating its effects on cell lines or animal models.
The physical properties of N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide include:
Chemical properties include solubility, stability under various conditions, and reactivity:
Relevant data on melting points, boiling points, and density are essential for practical handling and application .
N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: